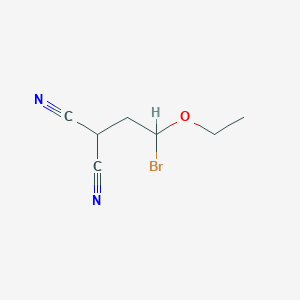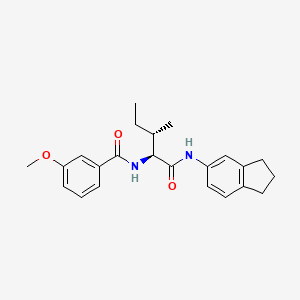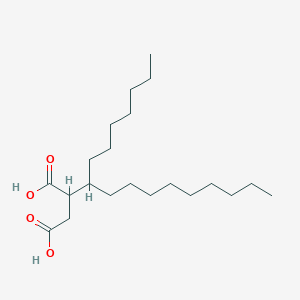
2-(Heptadecan-8-YL)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Heptadecan-8-YL)butanedioic acid is a chemical compound known for its unique structure and properties It consists of a butanedioic acid backbone with a heptadecan-8-yl group attached at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Heptadecan-8-YL)butanedioic acid typically involves the reaction of heptadecan-8-yl bromide with diethyl malonate, followed by hydrolysis and decarboxylation. The reaction conditions include the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis and heating to induce decarboxylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Heptadecan-8-YL)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The heptadecan-8-yl group can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Heptadecan-8-YL)butanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Heptadecan-8-YL)butanedioic acid involves its interaction with specific molecular targets and pathways. The heptadecan-8-yl group may facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function. Additionally, the butanedioic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-(2-hydroxyethyl)aminooctanoate
- Heptadecan-9-yl 8-(2-hydroxyethyl)(6-oxo-6-undecoxyhexyl)aminooctanoate
- Heptadecan-9-yl 8-(2-hydroxyethyl)(8-nonyloxy-8-oxooctyl)aminooctanoate
Uniqueness
2-(Heptadecan-8-YL)butanedioic acid is unique due to its specific structure, which combines a long alkyl chain with a butanedioic acid backbone. This combination imparts distinct physical and chemical properties, making it suitable for various applications that similar compounds may not fulfill.
Properties
CAS No. |
464180-53-8 |
|---|---|
Molecular Formula |
C21H40O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-heptadecan-8-ylbutanedioic acid |
InChI |
InChI=1S/C21H40O4/c1-3-5-7-9-10-12-14-16-18(15-13-11-8-6-4-2)19(21(24)25)17-20(22)23/h18-19H,3-17H2,1-2H3,(H,22,23)(H,24,25) |
InChI Key |
HDYJZGZVRJDGIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCC)C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


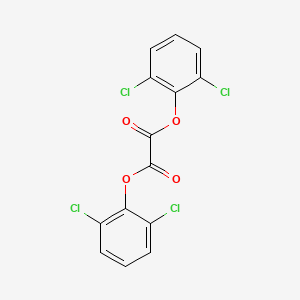
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
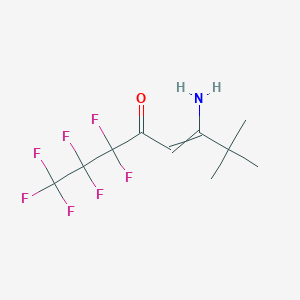

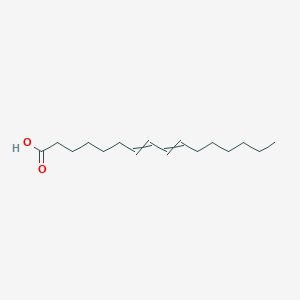

![9H-Indeno[1,2-d]pyridazin-9-one, 1-azido-4-phenyl-](/img/structure/B15164701.png)
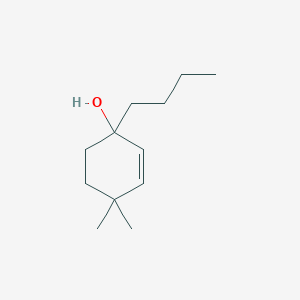
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
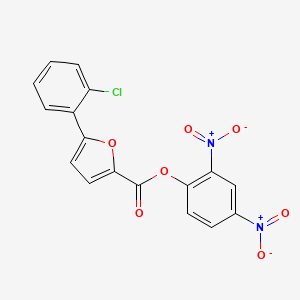
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
